![molecular formula C25H24N6O3 B2911833 N-mesityl-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207034-20-5](/img/new.no-structure.jpg)
N-mesityl-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
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Description
N-mesityl-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N6O3 and its molecular weight is 456.506. The purity is usually 95%.
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Biological Activity
N-mesityl-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structural composition of this compound incorporates multiple heterocyclic rings, which are known to influence its interaction with various biological targets. This article reviews the synthesis, characterization, and biological activities associated with this compound.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. The presence of the 4-methoxyphenyl and pyrazolo-triazole moieties suggests a significant potential for pharmacological activity due to their established roles in medicinal chemistry.
Anticancer Activity
Research indicates that compounds containing pyrazole and triazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7) and colon carcinoma (HCT-116) cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
47f | HCT-116 | 6.2 |
47e | T47D | 43.4 |
69c | MCF-7 | More potent than 67c |
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored extensively. For example, mercapto-substituted triazoles have been reported to exhibit antibacterial and antifungal activities. The biological evaluation of these compounds often reveals their ability to inhibit the growth of pathogenic bacteria and fungi .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or interference with cellular signaling pathways. Docking studies have suggested that such compounds can effectively bind to enzymes like lanosterol 14α-demethylase, a target in antifungal drug development .
Case Studies
Several case studies highlight the biological efficacy of compounds within the same structural family:
- Study on Triazole Derivatives : A series of triazole derivatives showed significant anticancer activity with varying degrees of potency against different cancer cell lines. The structure-activity relationship (SAR) was analyzed to optimize the pharmacophore for enhanced efficacy .
- Antimicrobial Screening : Compounds similar to N-mesityl derivatives were screened against a panel of bacterial strains. Results indicated promising activity against Gram-positive and Gram-negative bacteria .
Properties
CAS No. |
1207034-20-5 |
---|---|
Molecular Formula |
C25H24N6O3 |
Molecular Weight |
456.506 |
IUPAC Name |
2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N6O3/c1-15-11-16(2)23(17(3)12-15)26-22(32)14-31-25(33)29-9-10-30-21(24(29)28-31)13-20(27-30)18-5-7-19(34-4)8-6-18/h5-13H,14H2,1-4H3,(H,26,32) |
InChI Key |
QQKGMJHNYWHFQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)C |
solubility |
not available |
Origin of Product |
United States |
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